molecular formula C7H5Br2Cl B131885 1-Bromo-2-(bromomethyl)-4-chlorobenzene CAS No. 66192-24-3

1-Bromo-2-(bromomethyl)-4-chlorobenzene

Cat. No. B131885
CAS RN: 66192-24-3
M. Wt: 284.37 g/mol
InChI Key: UTKGZXVMMFBCJC-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is related to other di-substituted halogenated benzenes, which have been studied for their molecular structure, vibrational spectra, and potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, where halogens are introduced into the benzene ring. Although the specific synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized through reactions involving halogenated precursors and subsequent transformations . For example, 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones were prepared from 3-bromo-4H-1-benzothiopyran-4-one with amines .

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been extensively studied using various spectroscopic methods. For instance, the crystal structure of p-bromochlorobenzene was investigated, revealing insights into the symmetry and molecular orientation within the crystal lattice . Similarly, the structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene was determined using X-ray diffraction, showing an essentially planar azobenzene skeleton . These studies provide a foundation for understanding the molecular geometry of this compound.

Chemical Reactions Analysis

The reactivity of halogenated benzenes, including this compound, can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution on the benzene ring. The dissociative electron attachment to related compounds, such as 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, has been studied, showing the formation of fragment anions and the influence of temperature on these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are characterized by their vibrational spectra, electronic structure, and reactivity. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and theoretical calculations have provided information on vibrational frequencies, IR intensities, and Raman activities . Additionally, the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene were studied, including solvent effects on absorption spectra and nonlinear optical properties . These studies contribute to the understanding of the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis of Novel Compounds

1-Bromo-2-(bromomethyl)-4-chlorobenzene serves as an intermediate in the synthesis of various compounds. It has been used in the creation of non-peptide CCR5 antagonists, illustrating its role in the development of new chemical entities with potential biological activities. These compounds have been structurally characterized by techniques such as NMR, IR, and MS, highlighting the compound's significance in medicinal chemistry (Cheng De-ju, 2015), (H. Bi, 2015).

Structural Analysis and Properties

The compound has also been studied for its solvate formations, with different solvates being obtained and analyzed using X-ray diffraction. This research provides insight into the compound's solvate structures and the conformational preferences of the bromomethyl groups in different crystalline environments, which can be significant in understanding its reactivity and interaction with other substances (P. Szlachcic, W. Migda, K. Stadnicka, 2007).

Application in Synthesis of Other Chemicals

This compound has been utilized in the synthesis of various other chemicals, demonstrating its versatility in chemical reactions. For instance, it has played a role in the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, emphasizing its use in complex chemical synthesis (Yonghai Liu, Da-li Li, Luyao Lu, Zhenyuan Miao, 2008).

Spectroscopic and Theoretical Investigations

Studies have also been conducted on the spectroscopic and theoretical aspects of this compound and similar compounds. Such investigations provide valuable information about the compound's vibrational modes, molecular geometry, and electronic properties, which are essential for understanding its behavior in various chemical contexts (V. Udayakumar, S. Periandy, S. Ramalingam, 2011), (P. Vennila, M. Govindaraju, G. Venkatesh, C. Kamal, Y. Mary, C. Y. Panicker, S. Kaya, Stevan Armaković, S. Armaković, 2018).

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a substitution reaction, a nucleophile would attack the bromine atom, leading to its replacement .

Future Directions

The future directions for the study of “1-Bromo-2-(bromomethyl)-4-chlorobenzene” would depend on its potential applications. These could include its use in synthesis reactions or as a precursor to other compounds .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKGZXVMMFBCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474371
Record name 2-Bromo-5-chlorobenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66192-24-3
Record name 2-Bromo-5-chlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-5-CHLOROBENZYLBROMIDE
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Synthesis routes and methods I

Procedure details

N,N-bis(tert-butoxycarbonyl)-2-bromo-5-chlorobenzylamine: To 1-bromo-4-chloro-2-methylbenzene (3.3 g, 16.06 mmol) in CCl4 (30 mL) were added NBS (3.43 g, 19.27 mmol) and benzoyl peroxide (10 mg, 0.041 mmol). The reaction was heated 80° C. overnight, then filtered and purified by flash chromatography to give 1-bromo-2-bromomethyl-4-chloro-benzene (4.5 g). 1HNMR (400 MHz, CDCl3) δ: 4.53 (s, 2 H) 7.15 (dd, J=8.59, 2.27 Hz, 1 H), 7.40-7.47 (m, 1 H), 7.49 (d, J=8.59 Hz, 1 H). This intermediate was combined with di-tert-butyl imidodicarbonate (3.49 g, 16.06 mmol) and cesium carbonate (5.23 g, 16.06 mmol) in DMF (16 mL) and stirred overnight. The reaction was partitioned with EtOAc/water and extracted with EtOAc. The combined organic layers were washed with water and brine, dried (MgSO4), and evaporated. The resulting residue was purified by flash chromatography to give 126A (3.4 g). 1HNMR (400 MHz, CDCl3) δ: 1.43-1.51 (m, 18 H), 4.82 (s, 2 H), 7.08-7.18 (m, 1 H), 7.39-7.53 (m, 2 H).
Name
N,N-bis(tert-butoxycarbonyl)-2-bromo-5-chlorobenzylamine
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3.3 g
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3.43 g
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30 mL
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10 mg
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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-chloro-toluene (2.00 g, 9.75 mmol), NBS (2.08 g, 11.7 mmol) and catalytic amount of AIBN in carbon tetrachloride (50 ml) was stirred under refluxing conditions for 4 h. TLC (EtOAc:hexane=5:95) showed no starting material. The mixture was filtered and the filtrate was concentrated. The title compound was obtained as a white solid after flash column using EtOAc:hexane=5:95 as the elute. 1H NMR (CDCl3, 500 MHz) δ 7.53 (d, J=9.0 Hz, 1H), 7.47 (d, J=2.5 Hz, 1H), 7.18 (dd, J=8.5, 2.5 Hz, 1H), 4.60 (s, 2H).
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2 g
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2.08 g
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50 mL
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Synthesis routes and methods III

Procedure details

20.5 g (100 mmol) of 2-bromo-5-chlorotoluene was dissolved in 200 ml of carbon tetrachloride, 0.2 g (1 mmol) of AIBN and 19.6 g (110 mmol) of N-bromosuccinimide were added thereto, the resulting mixture was refluxed for 2 hours and cooled to room temperature. The reaction mixture was washed with 50 ml of water twice and with 50 ml of a brine solution, dried over anhydrous MgSO4, and distilled under a reduced pressure to obtain an oil containing a small amount of the starting material. The oil was dissolved in 20 ml of hexane, and recrystallized at room temperature to obtain 22.7 g (yield 80%) of 2-bromo-1-bromomethyl-5-chlorobenzene.
Quantity
20.5 g
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200 mL
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20 mL
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19.6 g
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0.2 g
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

1-bromo-2-(bromomethyl)-4-chlorobenzene was prepared according to literature precedent (J. Am. Chem. Soc. 2002, 124 (7), 1354): a suspension of 1-bromo-2-methyl-4-chlorobenzene (1 eq), NBS (1 eq) and benzoyl peroxide (0.004 eq) in CCl4 (0.7 M) was heated at reflux for 4 h. The reaction was then filtered whilst hot and the volatiles reduced in vacuo. PE was added, and the resultant precipitate filtered off and dried in vacuo to afford the title compound (45%).
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Yield
45%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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